N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide
Overview
Description
Scientific Research Applications
Sulfomethylation in Macrocyclic Chelates
Research into the sulfomethylation of various polyazamacrocycles, including piperazine and structures such as [9]aneN3, [12]aneN3, [12]aneN4, and [18]aneN6, with formaldehyde bisulfite has shown the potential for creating mixed-side-chain macrocyclic chelates. These sulfomethylated products offer a pathway to a range of derivatives, including mono- and diacetate, phosphonate, and phosphinate derivatives, expanding the utility in creating complex chelating agents for potential use in medical imaging, pharmacology, and industrial applications (van Westrenen & Sherry, 1992).
Synthesis of Aminosulfinic Acid Salts
The development of N-methane- or p-toluene-sulfonyl α aminosulfinic acids salts through a Mannich-like reaction showcases an innovative approach in synthesizing sulfonamide compounds. This method contributes to the broader field of organic synthesis, providing a versatile route for creating aminosulfinic acid salts that could have implications in drug development and chemical synthesis (Mulliez & Naudy, 1994).
Sulfonamide Derivatives and Metal Complexes
The synthesis of sulfonamide derivatives like methanesulfonicacid hydrazide and their metal complexes opens new avenues in the study of antibacterial agents. These compounds, including their Ni(II) and Co(II) complexes, have been shown to possess significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as novel antibacterial agents (Özdemir et al., 2009).
Application in Antiarrhythmic Agents
The synthesis of (4-methanesulfonamidophenoxy)propanolamines and their evaluation as potential class III antiarrhythmic agents illustrate the importance of sulfonamide derivatives in developing new therapeutic agents. These compounds have shown promise in increasing the cardiac action potential duration without affecting the cardiac muscle conduction velocity, which could lead to advancements in treating arrhythmias (Connors et al., 1991).
properties
IUPAC Name |
N-[3-amino-5-(hydroxymethyl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)10-8-3-6(5-11)2-7(9)4-8/h2-4,10-11H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSSKQKZBRDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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